Phenyl 5-cyanopyrazin-2-ylcarbamate

Description

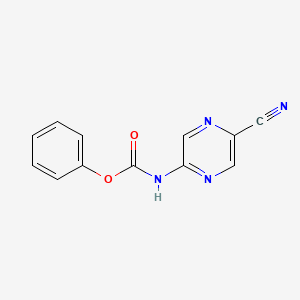

Phenyl 5-cyanopyrazin-2-ylcarbamate is a synthetic carbamate derivative featuring a pyrazine core substituted with a cyano group at position 5 and a phenylcarbamate moiety at position 2. This compound is of interest in medicinal chemistry due to its structural similarity to pyrazine-based antitumor agents. The cyano group may enhance electronic interactions with biological targets, while the phenylcarbamate moiety could influence lipophilicity and metabolic stability.

Properties

Molecular Formula |

C12H8N4O2 |

|---|---|

Molecular Weight |

240.22 g/mol |

IUPAC Name |

phenyl N-(5-cyanopyrazin-2-yl)carbamate |

InChI |

InChI=1S/C12H8N4O2/c13-6-9-7-15-11(8-14-9)16-12(17)18-10-4-2-1-3-5-10/h1-5,7-8H,(H,15,16,17) |

InChI Key |

FMDUIXVUAMELIC-UHFFFAOYSA-N |

SMILES |

C1=CC=C(C=C1)OC(=O)NC2=NC=C(N=C2)C#N |

Canonical SMILES |

C1=CC=C(C=C1)OC(=O)NC2=NC=C(N=C2)C#N |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

However, insights can be drawn from NSC 370147 (Ethyl 5-amino-1,2-dihydro-2-methyl-3-phenylpyrido[3,4-b]pyrazin-7-ylcarbamate, 2-hydroxyethanesulfonate, hydrate), a structurally related antitumor agent evaluated in . Below is a detailed comparison:

Table 1: Structural and Functional Comparison

Key Differences and Implications

The phenylcarbamate substituent may enhance metabolic stability compared to the ethylcarbamate in NSC 370147, though this requires experimental validation.

Antitumor Activity: NSC 370147 shows broad-spectrum activity against multidrug-resistant tumors, a property attributed to its unique interaction with tubulin . This compound’s cyano group could modulate similar pathways but might require structural optimization for comparable efficacy.

Resistance Profile: NSC 370147 overcomes resistance to Adriamycin, cisplatin, and vincristine . The cyano group in this compound might bypass resistance mechanisms involving efflux pumps (e.g., P-glycoprotein), but this remains speculative without direct data.

Limitations of Available Evidence

The majority of the provided evidence (–10) focuses on phenylephrine hydrochloride analysis via spectrophotometry and is unrelated to pyrazine carbamates. Only provides actionable data on a structurally analogous compound (NSC 370147). No direct studies on this compound’s synthesis, pharmacokinetics, or bioactivity are cited.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.